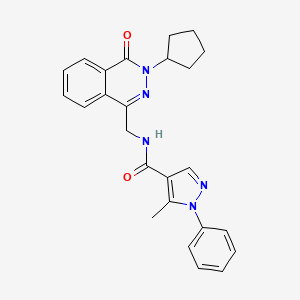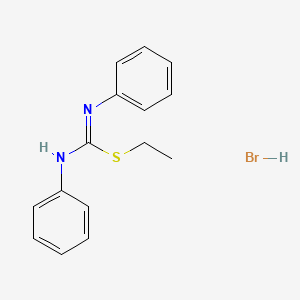
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide, commonly known as EDBC hydrobromide, is a synthetic organic compound with a molecular formula of C16H17BrN2S. It is a white crystalline powder that is soluble in water and commonly used in scientific research.
Applications De Recherche Scientifique
Ethylene Oxide Sterilization in Medical Devices
One area of significant scientific research relates to the sterilization of medical devices, where compounds like ethylene oxide are explored for their efficacy and safety. Ethylene oxide sterilization is a critical process in medical device preparation, offering a range of applications due to its effectiveness in sterilizing devices that cannot withstand high temperatures. Research in this domain focuses on cycle design, validation, and developing mathematical models to integrate lethality, enhancing process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).
Toxicity and Environmental Impact of Ethyl Carbamate
Another research area involves the study of ethyl carbamate (urethane), particularly its occurrence, toxicity, and impact on health. Ethyl carbamate is found in fermented foods and beverages, posing potential health risks due to its genotoxic and carcinogenic properties. Studies aim to understand its formation mechanisms, detection methods, and strategies to reduce its levels in food, contributing to safer consumption practices (Weber & Sharypov, 2009).
Advances in Organic Thermoelectric Materials
Research on organic thermoelectric (TE) materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT), explores their potential in converting temperature differences into electrical energy. This research is crucial for developing new energy sources and improving energy efficiency. Studies focus on enhancing the electrical conductivity and thermoelectric performance of PEDOT-based materials, offering insights into future organic electronic technologies (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Environmental Fate of Alkylphenol Ethoxylates
The environmental behavior of alkylphenol ethoxylates (APEs) and their degradation products is a significant concern due to their endocrine-disrupting effects. Research in this area investigates the fate, transport, and impact of APEs in aquatic environments, aiming to understand their persistence and potential risks to wildlife and humans. This knowledge is essential for developing strategies to mitigate environmental exposure and protect ecosystem health (Ying, Williams, & Kookana, 2002).
Exploration of Conducting Polymers in Wound Care
Intrinsically conducting polymers (CPs) hold promise for advanced wound care and skin tissue engineering. Their electrical conductivity can facilitate accelerated wound healing and controlled drug delivery. Research in this domain focuses on developing CP-based wound dressings and hydrogels, exploring their potential in promoting enhanced wound healing and skin regeneration (Talikowska, Fu, & Lisak, 2019).
Propriétés
IUPAC Name |
ethyl N,N'-diphenylcarbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.BrH/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14;/h3-12H,2H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDSMSNBVLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)
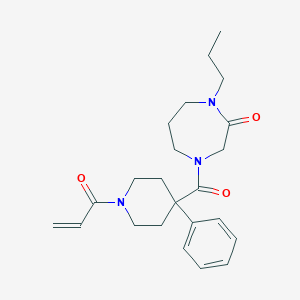
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)
![morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone](/img/structure/B2727851.png)
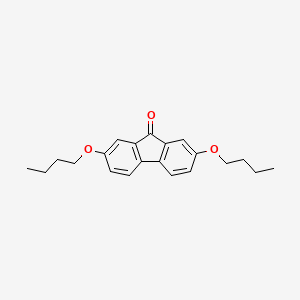
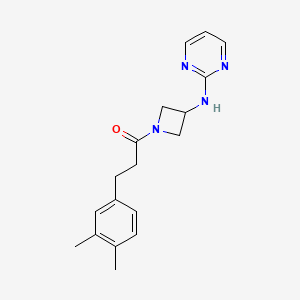

![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)

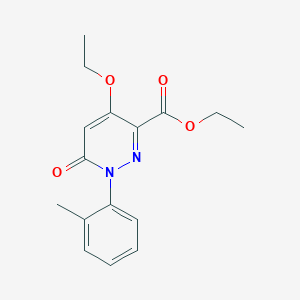
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2727865.png)
